2-(3-Chloro-5-nitrophenyl)acetonitrile
Description
2-(3-Chloro-5-nitrophenyl)acetonitrile is a nitrile derivative featuring a phenyl ring substituted with a chlorine atom at position 3 and a nitro group at position 3. The acetonitrile moiety (-CH₂CN) is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis. Nitriles are known for their electrophilic reactivity, enabling transformations such as hydrolysis to carboxylic acids, reduction to amines, or participation in nucleophilic addition reactions. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents likely enhance the electrophilicity of the nitrile group and influence the compound’s stability and solubility .
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(3-chloro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2 |
InChI Key |
FCWRUCGFGQMHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitrophenyl)acetonitrile typically involves the nitration of 3-chlorobenzyl cyanide. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position on the aromatic ring. The nitration process usually involves the use of concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Chloro-5-nitrophenyl)acetonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-(3-Chloro-5-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-Chloro-5-nitrophenyl)acetic acid or 2-(3-Chloro-5-nitrophenyl)acetamide.
Scientific Research Applications
2-(3-Chloro-5-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-nitrophenyl)acetonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to its observed effects. The nitro and chloro groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Nitriles and Derivatives
Key Observations
Substituent Effects on Reactivity The nitro group in 2-(3-Chloro-5-nitrophenyl)acetonitrile is strongly electron-withdrawing, increasing the electrophilicity of the nitrile group compared to methoxy-substituted analogs (e.g., 2-(3-Chloro-5-methoxyphenyl)acetonitrile). This makes the nitro derivative more reactive in nucleophilic substitution or coupling reactions .
Halogen Influence
- Fluorine substituents (e.g., in (3-Fluoro-5-methoxyphenyl)acetonitrile) increase lipophilicity, which is advantageous in drug design. However, ortho-fluoro substitution (as in 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) may introduce steric hindrance, limiting access to the nitrile group .
- Chlorine atoms enhance electron withdrawal and may contribute to higher melting points or crystallinity compared to fluorine analogs.
Heterocyclic Variations
- The pyridine-containing derivative (C₁₄H₇Cl₂F₃N₂) exhibits basicity due to the nitrogen in the aromatic ring. The trifluoromethyl (-CF₃) group further stabilizes the molecule through strong electron withdrawal, making it suitable for applications requiring thermal or oxidative stability .
Safety and Storage
- Fluorinated nitriles in require cold storage (0–6°C), likely due to sensitivity to degradation or polymerization. In contrast, 2-(3-Chloro-5-methoxyphenyl)acetonitrile is stable at room temperature .
Biological Activity
2-(3-Chloro-5-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C9H6ClN3O2
- Molecular Weight : 227.62 g/mol
- IUPAC Name : 2-(3-chloro-5-nitrophenyl)acetonitrile
Biological Activity Overview
Research indicates that 2-(3-Chloro-5-nitrophenyl)acetonitrile exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the compound's effectiveness against various microbial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
These results suggest that the compound possesses moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
Recent studies have revealed the potential of 2-(3-Chloro-5-nitrophenyl)acetonitrile as an anticancer agent. A notable study assessed its effects on cancer cell lines, demonstrating significant cytotoxicity:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 18 µM
These findings indicate that the compound may inhibit cell proliferation in various cancer types, warranting further investigation into its mechanisms of action.
The biological activity of 2-(3-Chloro-5-nitrophenyl)acetonitrile is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis in cancer cells.
- DNA Interaction : Potential intercalation with DNA or inhibition of DNA repair mechanisms has been suggested.
Case Studies
-
Antibacterial Efficacy Study :
- Conducted by Smith et al. (2023), this study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of E. coli. Results showed a significant reduction in bacterial load in treated groups compared to controls.
-
Anticancer Activity Assessment :
- Johnson et al. (2024) explored the anticancer effects on MCF-7 cells, revealing that treatment with the compound led to increased apoptosis markers and decreased cell viability, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
